molecular formula C19H17FN2O3S B2679206 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797303-11-7

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2679206
CAS No.: 1797303-11-7
M. Wt: 372.41
InChI Key: KCVDIKMXKRSVIP-UHFFFAOYSA-N
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Description

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of substituted azetidinones derived from dimer of Apremilast highlights the interest in 2-azetidinones scaffolds due to their biological and pharmacological potencies. The study by Jagannadham et al. (2019) elaborates on the synthesis process of similar compounds, indicating the relevance of such structures in drug development (Jagannadham, Vivekananda Reddy, Ramadevi, & Prasanna, 2019). Additionally, Laporte et al. (2015) discuss accessing fluoroalkylidene-oxetanes and -azetidines from fluorosulfones, showcasing the versatility of fluorinated four-membered rings in synthesizing nucleic base-containing precursors (Laporte, Prunier, Pfund, Roy, Agrofoglio, & Lequeux, 2015).

Molecular Recognition and Antibacterial Activity

Molecular recognition in β-lactams and their crystal packing has been studied to understand how these compounds interact at the molecular level. Basak et al. (2004) presented findings on the crystal packing of 4-sulfonyl β-lactams, which may be essential for molecular recognition processes (Basak, Bag, Mazumdar, Bertolasi, & Das, 2004). Furthermore, Patel and Desai (2004) synthesized novel azetidinone derivatives containing the aryl sulfonyloxy group, emphasizing the compound's potential antibacterial properties (Patel & Desai, 2004).

Anticancer and Antimicrobial Evaluation

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety by Ravichandiran et al. (2019) provide insights into the cytotoxic activity of similar structures against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019). Additionally, the antimicrobial activity of Schiff bases using derivatives similar in structure to the compound has been explored, indicating their potential in combating microbial infections (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-15-5-7-16(8-6-15)26(24,25)17-11-22(12-17)19(23)13-21-10-9-14-3-1-2-4-18(14)21/h1-10,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVDIKMXKRSVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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